molecular formula C13H17N3O B5807113 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine

Cat. No. B5807113
M. Wt: 231.29 g/mol
InChI Key: BZOQGDUPZCXDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a selective norepinephrine reuptake inhibitor that has shown potential in the treatment of various neurological disorders. In

Mechanism of Action

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a key role in regulating mood, attention, and arousal. By increasing the levels of norepinephrine in the brain, this compound enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It increases the levels of norepinephrine in the brain, which enhances cognitive function and improves mood. It also increases the levels of dopamine and serotonin, two other neurotransmitters that play a role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine in lab experiments is its high selectivity for norepinephrine reuptake inhibition. This makes it a valuable tool for studying the role of norepinephrine in various neurological disorders. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over an extended period of time.

Future Directions

There are several future directions for research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the long-term effects of this compound on cognitive function and behavior.
In conclusion, this compound is a promising chemical compound that has shown potential in the treatment of various neurological disorders. Its selective norepinephrine reuptake inhibition makes it a valuable tool for studying the role of norepinephrine in these disorders. Further research is needed to fully understand its therapeutic potential and long-term effects.

Synthesis Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(chloromethyl)propane-1,3-diamine in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine has been extensively studied for its potential therapeutic effects in various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of neuropathic pain and addiction.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)14-8-12-15-13(16-17-12)11-6-4-5-10(3)7-11/h4-7,9,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQGDUPZCXDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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